Thermal Oxidative Stability: Eugenyl Acetate Outperforms Free Eugenol and Eugenyl Butyrate in Heated Bulk Oil
In a head-to-head frying-temperature model (canola oil, 180 °C), eugenyl acetate more effectively suppressed total polar compound (TPC) formation and anisidine value increase than both free eugenol and eugenyl butyrate [1]. The combination eugenol plus eugenyl acetate (50:50 w/w) extended the reverse micelle stability period to 3263 min, compared with 2750 min for eugenol alone and 2900 min for eugenol plus eugenyl butyrate, indicating that the acetate ester provides the greatest interfacial antioxidant endurance among tested eugenol derivatives [2].
| Evidence Dimension | Duration of reverse micelle stability in bulk oil (time to degradation endpoint) |
|---|---|
| Target Compound Data | 3263 min (eugenol + eugenyl acetate 50:50 w/w) |
| Comparator Or Baseline | Eugenol alone: 2750 min; Eugenol + eugenyl butyrate: 2900 min |
| Quantified Difference | 19% longer stability vs. eugenol alone; 13% longer vs. eugenol + eugenyl butyrate combination |
| Conditions | Sunflower oil oxidation at 338–378 K; monitoring of reverse micelle size and critical reverse micelle concentration |
Why This Matters
Procurement for high-temperature food-industrial antioxidant applications (e.g., frying oils, baked goods) requires validated thermal endurance data; eugenol acetate provides the longest documented oxidative protection window among commercially available eugenol esters.
- [1] Keramat M, Golmakani MT, Durand E, Villeneuve P, Seyed Mohammad Hashem Hosseini. A comparison of antioxidant activities by eugenyl acetate and eugenyl butyrate at frying temperature. J Food Process Preserv. 2021;45(4):e15320. doi:10.1111/jfpp.15320 View Source
- [2] Faraji H, Lindsay RC. Effect of Interfacial Activity of Eugenol and Eugenol Esters with Different Alkyl Chain Lengths on Inhibiting Sunflower Oil Oxidation. Eur J Lipid Sci Technol. 2021;123(7):2000367. doi:10.1002/ejlt.202000367 View Source
